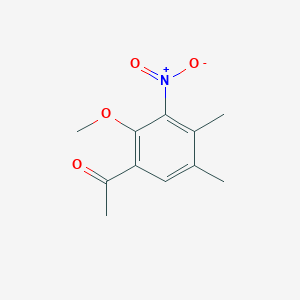
1-(2-Methoxy-4,5-dimethyl-3-nitrophenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methoxy-4,5-dimethyl-3-nitrophenyl)ethanone is an organic compound with the molecular formula C11H13NO4 It is characterized by the presence of a nitro group, a methoxy group, and two methyl groups attached to a phenyl ring, along with an ethanone group
Métodos De Preparación
The synthesis of 1-(2-Methoxy-4,5-dimethyl-3-nitrophenyl)ethanone typically involves the nitration of 2-methoxy-4,5-dimethylacetophenone. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The process is carried out under controlled temperatures to ensure the selective nitration of the aromatic ring.
Industrial production methods may involve similar nitration reactions but on a larger scale, with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
1-(2-Methoxy-4,5-dimethyl-3-nitrophenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or iron (Fe) with hydrochloric acid (HCl).
Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as halides or amines. Reagents like sodium iodide (NaI) in acetone can facilitate these reactions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields 1-{3-amino-2-methoxy-4,5-dimethylphenyl}ethanone.
Aplicaciones Científicas De Investigación
1-(2-Methoxy-4,5-dimethyl-3-nitrophenyl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for various chemical reactions.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development. Researchers study its potential as an antimicrobial, anti-inflammatory, or anticancer agent.
Medicine: Investigations into its pharmacological properties could lead to the development of new therapeutic agents. Its derivatives may interact with specific biological targets, offering potential medical benefits.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals. Its chemical properties make it suitable for various applications in material science and manufacturing.
Mecanismo De Acción
The mechanism of action of 1-(2-Methoxy-4,5-dimethyl-3-nitrophenyl)ethanone depends on its specific application. In biological systems, the compound or its derivatives may interact with molecular targets such as enzymes, receptors, or DNA. The nitro group can undergo bioreduction to form reactive intermediates that can modify biological macromolecules, leading to therapeutic effects.
Comparación Con Compuestos Similares
1-(2-Methoxy-4,5-dimethyl-3-nitrophenyl)ethanone can be compared with similar compounds such as:
1-{3-Nitro-2-methoxyphenyl}ethanone: Lacks the additional methyl groups, which may affect its reactivity and biological activity.
1-{3-Nitro-4,5-dimethylphenyl}ethanone: Lacks the methoxy group, which can influence its chemical properties and applications.
1-{3-Nitro-2-methoxy-4-methylphenyl}ethanone: Has only one methyl group, altering its steric and electronic properties.
Propiedades
Fórmula molecular |
C11H13NO4 |
|---|---|
Peso molecular |
223.22g/mol |
Nombre IUPAC |
1-(2-methoxy-4,5-dimethyl-3-nitrophenyl)ethanone |
InChI |
InChI=1S/C11H13NO4/c1-6-5-9(8(3)13)11(16-4)10(7(6)2)12(14)15/h5H,1-4H3 |
Clave InChI |
QZKDOYNNESJXCM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1C)[N+](=O)[O-])OC)C(=O)C |
SMILES canónico |
CC1=CC(=C(C(=C1C)[N+](=O)[O-])OC)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















